7-(4-Imino-4-piperidin-1-yl-butyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
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Overview
Description
“7-(4-Imino-4-piperidin-1-yl-butyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione” is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(4-Imino-4-piperidin-1-yl-butyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione” typically involves multi-step organic reactions. The starting materials are usually commercially available purine derivatives and piperidine. The key steps may include:
- Alkylation of the purine ring
- Introduction of the piperidine moiety
- Formation of the imino group
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of high-pressure reactors
- Catalysts to speed up the reaction
- Purification techniques such as crystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
“7-(4-Imino-4-piperidin-1-yl-butyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione” can undergo various chemical reactions, including:
Oxidation: Conversion of the imino group to other functional groups.
Reduction: Reduction of the purine ring or other parts of the molecule.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution may introduce new alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
In biology, it may be investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicine, purine derivatives are often explored for their potential as therapeutic agents, including antiviral, anticancer, and anti-inflammatory properties.
Industry
In industry, such compounds may be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of “7-(4-Imino-4-piperidin-1-yl-butyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Adenosine: A naturally occurring purine nucleoside with various physiological roles.
Uniqueness
“7-(4-Imino-4-piperidin-1-yl-butyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione” is unique due to its specific structural features, such as the imino group and the piperidine moiety, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C16H24N6O2 |
---|---|
Molecular Weight |
332.40 g/mol |
IUPAC Name |
7-(4-imino-4-piperidin-1-ylbutyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C16H24N6O2/c1-19-14-13(15(23)20(2)16(19)24)22(11-18-14)10-6-7-12(17)21-8-4-3-5-9-21/h11,17H,3-10H2,1-2H3 |
InChI Key |
QRCDBSXVIWTNMD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCC(=N)N3CCCCC3 |
Origin of Product |
United States |
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